Tricyclo(4.3.2.0(1,6))undeca-3-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

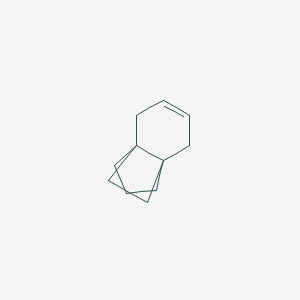

Tricyclo(4.3.2.0(1,6))undeca-3-ene, also known as this compound, is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Tricyclo(4.3.2.0(1,6))undeca-3-ene

This compound, with the molecular formula C11H16 and a molecular weight of approximately 148.2447 g/mol, is a bicyclic compound notable for its unique structural characteristics. This compound has garnered interest in various scientific fields, particularly in organic chemistry and materials science, due to its potential applications in pharmaceuticals and as a building block for more complex molecules.

Structure and Stability

The compound features a distinctive tricyclic structure that contributes to its stability and reactivity. The presence of multiple rings allows for unique interactions with other chemical species, making it a candidate for various synthetic applications.

Reactivity

This compound exhibits reactivity typical of alkenes, including electrophilic addition reactions and polymerization potential. Its structural characteristics facilitate the formation of derivatives that can be tailored for specific applications.

Pharmaceutical Development

This compound has been investigated for its potential as a precursor in the synthesis of bioactive compounds:

- Anticancer Agents : Research indicates that derivatives of tricyclic compounds can exhibit anticancer properties by targeting specific pathways in cancer cells . The compound's structure allows for modifications that enhance its biological activity.

- Anti-inflammatory Drugs : Compounds derived from this compound have shown promise in reducing inflammation, making them candidates for treating chronic inflammatory diseases .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Synthesis : The compound can serve as a monomer in the production of polymers with specific mechanical properties, potentially leading to materials with enhanced durability and flexibility .

- Nanotechnology : Its ability to form stable complexes with metal ions positions it as a candidate for use in nanomaterials and catalysts .

Organic Synthesis

This compound is valuable in organic synthesis due to its versatility:

- Building Block : It can act as a building block for the synthesis of more complex organic molecules through various reactions such as cycloadditions and rearrangements .

- Functionalization : The compound's double bond allows for functionalization, enabling the introduction of various functional groups that can tailor its properties for specific applications.

Case Study 1: Anticancer Activity

A study conducted on derivatives of tricyclo compounds demonstrated their ability to induce apoptosis in leukemia stem cells (LSCs). The results indicated that these compounds could significantly reduce LSC populations in murine models, showcasing their potential as therapeutic agents against leukemia .

Case Study 2: Polymer Development

Research into the polymerization of this compound revealed its capacity to form high-performance polymers when combined with other monomers under specific conditions. These polymers exhibited improved thermal stability and mechanical strength compared to conventional materials .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Tricyclo[4.3.2.0¹⁶]undeca-2,4-diene (closely related to undeca-3-ene) undergoes hydrogenation to form tricyclo[4.3.2.0¹⁶]undecane. This reaction involves the addition of two equivalents of hydrogen gas (H₂) in the presence of isooctane as a solvent. Key thermodynamic data for this process are summarized below:

| Reaction | ΔrH° (kJ/mol) | Conditions | Reference |

|---|---|---|---|

| C₁₁H₁₄ + 2H₂ → C₁₁H₁₈ | -206 ± 0.8 | Isooctane, liquid phase |

This exothermic reaction highlights the compound’s stability upon saturation, with precise enthalpy measurements supporting its thermodynamic favorability .

Photochemical [2+2] Cycloadditions

The compound serves as a precursor in photochemical reactions, particularly in synthesizing angular triquinane sesquiterpenes. For example:

-

Intramolecular [2+2] photocycloaddition : When exposed to UV light (λ = 300 nm) in dichloromethane at -78°C, tricyclo[4.3.2.0¹⁶]undeca-3-ene derivatives form fused cyclobutane structures. These intermediates are critical for constructing complex polycyclic frameworks .

-

Cargill rearrangement : The photocycloaddition product undergoes acid-catalyzed isomerization to yield bicyclo[3.3.0]octane and bicyclo[3.2.1]octane systems. This rearrangement is pivotal in synthesizing natural products like (±)-isocomene .

Ring-Opening and Fragmentation Reactions

Under reductive conditions (e.g., SmI₂ or LDBB), tricyclo[4.3.2.0¹⁶]undeca-3-ene derivatives undergo selective bond cleavage:

-

Samarium iodide-mediated fragmentation : Generates radical intermediates that enable stereoselective functionalization, as demonstrated in the synthesis of guanacastepene E .

-

Retro-aldol reactions : Used to convert photocycloadducts into 1,5-dicarbonyl species, which are further processed into cyclooctanediones or cyclohexenones .

Oxidative and Acid-Catalyzed Rearrangements

-

Epoxide rearrangements : Epoxidized derivatives of tricyclo[4.3.2.0¹⁶]undeca-3-ene undergo acid-catalyzed rearrangements (e.g., homo-Payne rearrangement) to form bicyclic ethers, essential for accessing merrilactone A .

-

Acid-catalyzed isomerization : Converts intermediates like β-isocomene to isocomene, a natural sesquiterpene .

Key Data Table: Notable Reactions and Outcomes

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Hydrogenation | H₂, isooctane | Saturated tricycloundecane | Stability studies |

| [2+2] Photocycloaddition | UV (300 nm), CH₂Cl₂, -78°C | Fused cyclobutane | Triquinane synthesis |

| Cargill rearrangement | Acid catalysis | Bicyclo[3.3.0]octane derivatives | Isocomene synthesis |

| SmI₂ fragmentation | Radical initiation | Stereoselective ketones | Guanacastepene synthesis |

Research Significance

Tricyclo[4.3.2.0¹⁶]undeca-3-ene’s reactivity enables access to structurally diverse scaffolds, making it invaluable in total synthesis campaigns. Its role in photochemical cycloadditions and subsequent rearrangements underscores its utility in constructing complex terpenoids and polycyclic natural products .

Eigenschaften

CAS-Nummer |

136630-09-6 |

|---|---|

Molekularformel |

C11H16 |

Molekulargewicht |

148.24 g/mol |

IUPAC-Name |

tricyclo[4.3.2.01,6]undec-3-ene |

InChI |

InChI=1S/C11H16/c1-2-5-11-7-3-6-10(11,4-1)8-9-11/h1-2H,3-9H2 |

InChI-Schlüssel |

AEVSDMKEZBQELO-UHFFFAOYSA-N |

SMILES |

C1CC23CCC2(C1)CC=CC3 |

Kanonische SMILES |

C1CC23CCC2(C1)CC=CC3 |

Synonyme |

Tricyclo(4.3.2.0(1,6))undeca-3-ene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.